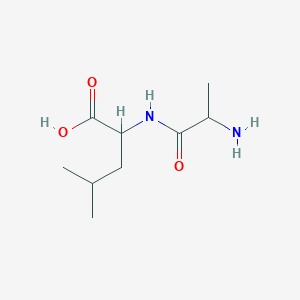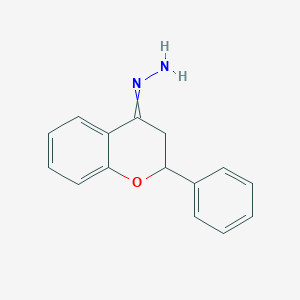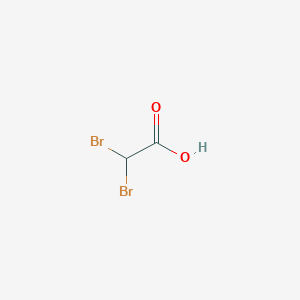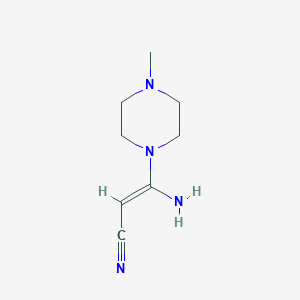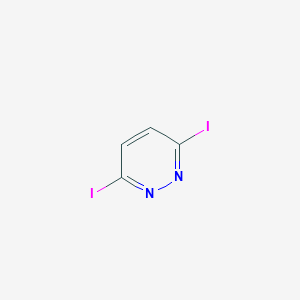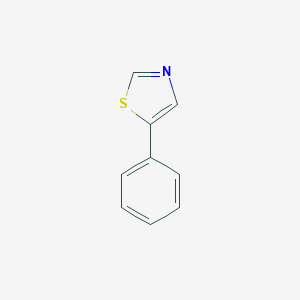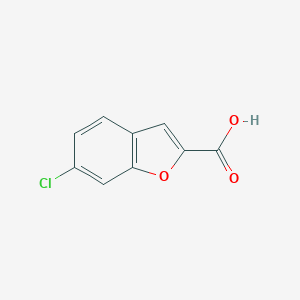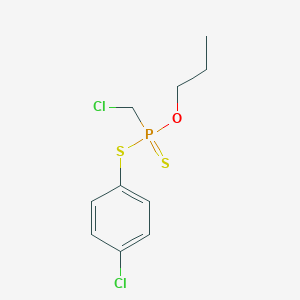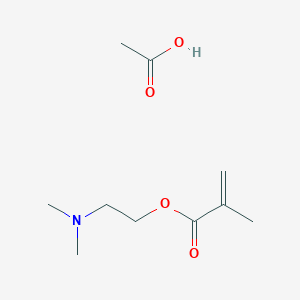
2-Propenoic acid, 2-methyl-, 2-(dimethylamino)ethyl ester, acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propenoic acid, 2-methyl-, 2-(dimethylamino)ethyl ester, acetate, commonly known as DMAEA or DMAE, is an organic compound with the chemical formula C10H19NO2. It is a colorless liquid that is soluble in water and commonly used in scientific research applications. DMAE is a precursor to choline, which is a neurotransmitter that plays a role in cognitive function.
Mécanisme D'action
DMAE works by increasing the levels of choline in the brain. Choline is essential for the synthesis of acetylcholine, which is a neurotransmitter that plays a role in cognitive function. By increasing the levels of choline in the brain, DMAE may improve cognitive function.
Effets Biochimiques Et Physiologiques
DMAE has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of choline in the brain, which may improve cognitive function. DMAE has also been shown to have antioxidant properties, which may protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
DMAE has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify. Another advantage is that it is soluble in water, which makes it easy to use in experiments. One limitation is that it may have variable effects on cognitive function, depending on the individual. Another limitation is that it may have side effects, such as gastrointestinal upset.
Orientations Futures
There are several future directions for research on DMAE. One direction is to study its effects on cognitive function in different populations, such as children and older adults. Another direction is to study its effects on other neurotransmitters, such as dopamine and serotonin. Additionally, more research is needed to determine the optimal dosage and administration of DMAE for cognitive enhancement.
Méthodes De Synthèse
DMAE is synthesized by reacting dimethylaminoethanol with methacrylic acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid. The resulting product is then purified by distillation.
Applications De Recherche Scientifique
DMAE is commonly used in scientific research as a precursor to choline. Choline is essential for the synthesis of acetylcholine, which is a neurotransmitter that plays a role in cognitive function. DMAE has been shown to increase the levels of choline in the brain, which may improve cognitive function.
Propriétés
Numéro CAS |
10018-87-8 |
|---|---|
Nom du produit |
2-Propenoic acid, 2-methyl-, 2-(dimethylamino)ethyl ester, acetate |
Formule moléculaire |
C10H19NO4 |
Poids moléculaire |
217.26 g/mol |
Nom IUPAC |
acetic acid;2-(dimethylamino)ethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C8H15NO2.C2H4O2/c1-7(2)8(10)11-6-5-9(3)4;1-2(3)4/h1,5-6H2,2-4H3;1H3,(H,3,4) |
Clé InChI |
DCCFDSVMGPRANE-UHFFFAOYSA-N |
SMILES |
CC(=C)C(=O)OCCN(C)C.CC(=O)O |
SMILES canonique |
CC(=C)C(=O)OCCN(C)C.CC(=O)O |
Autres numéros CAS |
10018-87-8 43127-23-7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



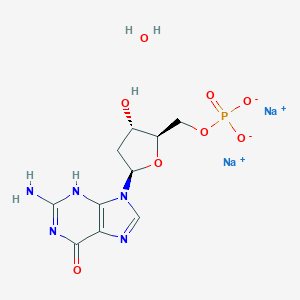
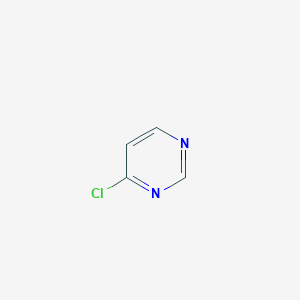
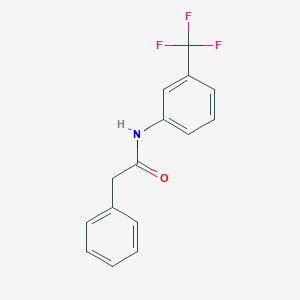
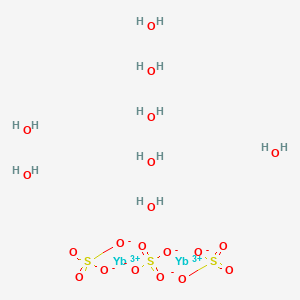
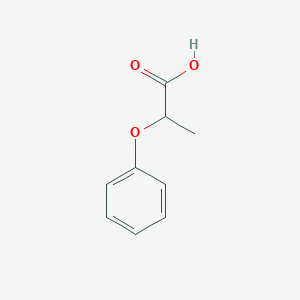
![[3,3'-Bipyridine]-5-carboxylic acid](/img/structure/B154828.png)
